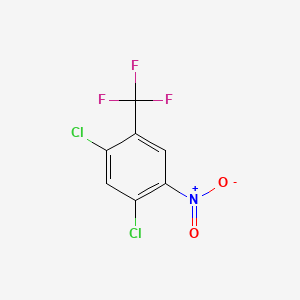

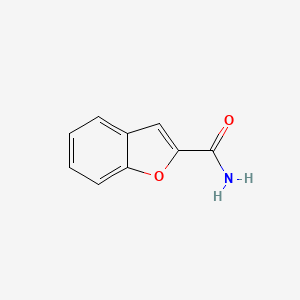

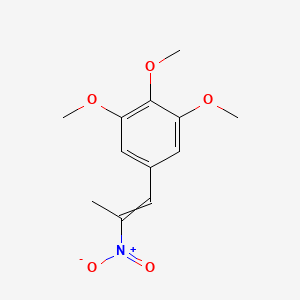

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide (AMMB) is an important synthetic compound used in various laboratory and medical applications. It is a versatile molecule that has a wide range of applications, including chemical synthesis, pharmaceutical research, and medical diagnosis. AMMB is a unique molecule due to its structural complexity, which allows for a wide range of chemical reactions and biological activities.

Scientific Research Applications

Synthesis of Azo Dyes

Azo dyes are one of the largest classes of dyes due to their vibrant colors and variety of applicationsN-(4-amino-2-methoxyphenyl)-3-methylbutanamide serves as a crucial starting material in the synthesis of azo dyes . The compound’s ability to form stable azo compounds through diazotization and coupling reactions makes it valuable in textile and pigment industries.

Creation of Dithiocarbamates

Dithiocarbamates are chemicals with broad applications, including use as pesticides, fungicides, and rubber vulcanization accelerators. The secondary amine function in N-(4-amino-2-methoxyphenyl)-3-methylbutanamide is essential for the synthesis of dithiocarbamates . This synthesis is significant for agricultural and industrial applications.

Pharmaceutical Applications

Secondary amines are constituents of many pharmaceuticals, including antidepressants and analgesics. The structure of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide suggests potential use in the development of new pharmaceutical compounds that could act on the central nervous system or serve as building blocks for more complex drug molecules .

Agrochemical Research

The compound’s secondary amine group can be leveraged to create agrochemicals such as herbicides and insecticides. Its molecular structure allows for the development of new compounds that can improve crop protection and yield .

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for the development of optoelectronic devices. The molecular structure of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide indicates potential applications in the synthesis of organic NLO materials, which are essential for high-speed communication and data processing .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonds and secondary interactions makes it a candidate for the design of supramolecular structures. These structures have implications in the development of molecular machines, sensors, and advanced materials .

properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSETQJQCOFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359358 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

CAS RN |

760204-87-3 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)